

Synthesis of 2-Phenoxyethyl Acrylate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenoxyethyl acrylate**

Cat. No.: **B1585007**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing **2-Phenoxyethyl Acrylate** (PEA), a versatile monomer utilized in various applications, including the formulation of polymers for drug delivery systems and medical devices. This document details the synthesis of the key precursor, 2-phenoxyethanol, and the subsequent conversion to **2-Phenoxyethyl Acrylate** via direct esterification, reaction with acryloyl chloride, and transesterification. Experimental protocols, quantitative data, and process diagrams are provided to facilitate a thorough understanding of these methodologies.

Synthesis of the Precursor: 2-Phenoxyethanol

2-Phenoxyethanol is the essential starting material for the synthesis of PEA. The most common and industrially relevant methods for its preparation are the Williamson ether synthesis and the reaction of phenol with ethylene carbonate.

Williamson Ether Synthesis

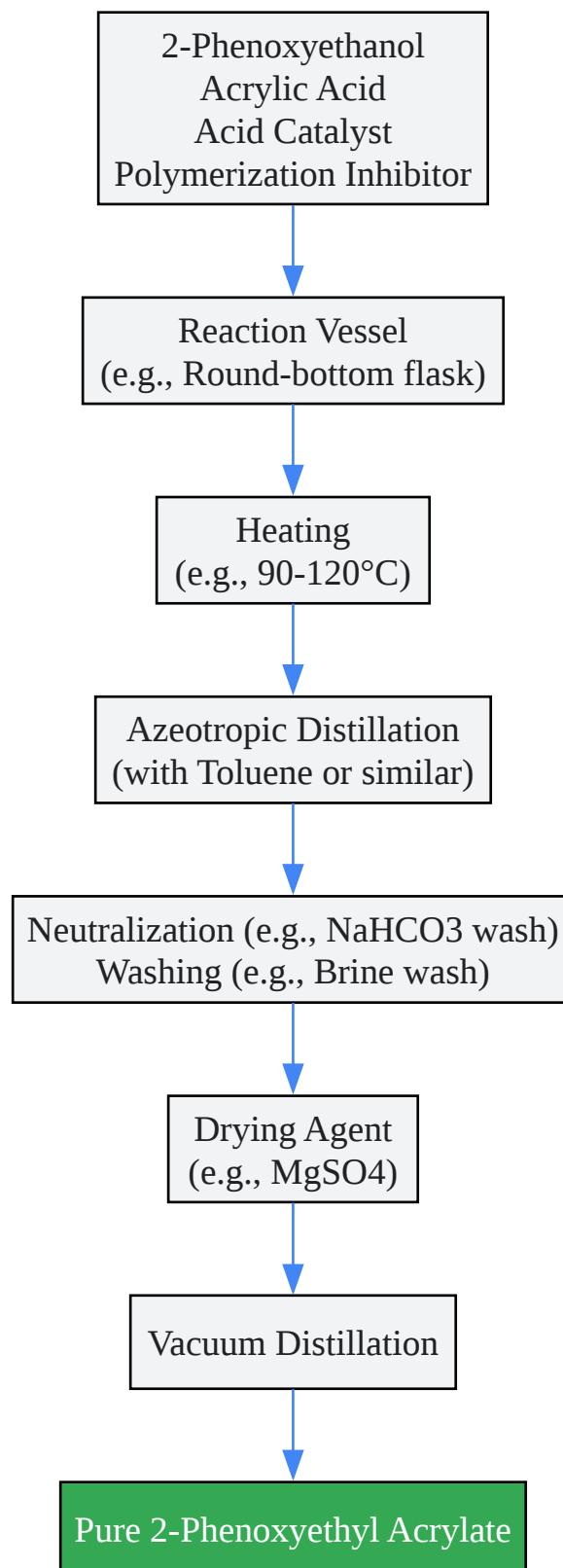
This classic method involves the reaction of a phenoxide with a haloalkane. In the context of 2-phenoxyethanol synthesis, sodium phenoxide is reacted with 2-chloroethanol. This SN_2 reaction is known for its reliability and good yields.[\[1\]](#)

A solution of sodium hydroxide (30%) is mixed with phenol at a temperature of 100-110 °C. To this mixture, 2-chloroethanol is added. The reaction proceeds to yield 2-phenoxyethanol with

reported yields as high as 98%.^{[2][3]} The reaction mixture is then cooled, and the product can be extracted and purified by distillation.

Reaction of Phenol with Ethylene Carbonate

A greener alternative to the Williamson ether synthesis involves the reaction of phenol with ethylene carbonate. This method avoids the use of halogenated compounds. The reaction is typically catalyzed by a base and can achieve high selectivity and yield.


Phenol and ethylene carbonate are heated in the presence of a catalyst, such as Na-mordenite. The reaction can be carried out solvent-free. Under optimized conditions, this process can yield 2-phenoxyethanol with an overall yield of up to 97%.^{[4][5]} The main by-product, bis(2-phenoxyethyl)carbonate, can be converted to 2-phenoxyethanol in a subsequent step by reacting it with phenol in a basic medium, achieving a 100% yield for this conversion.^[4]

Synthesis of 2-Phenoxyethyl Acrylate (PEA)

Once 2-phenoxyethanol is obtained, it can be converted to **2-Phenoxyethyl Acrylate** through several esterification methods.

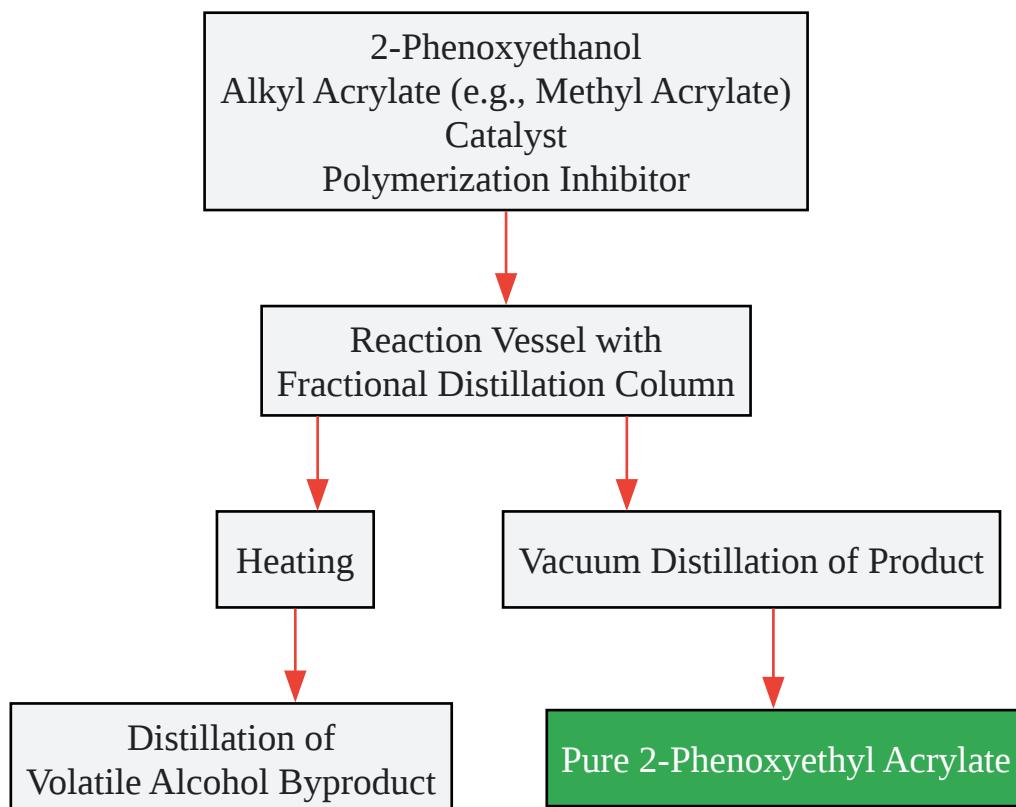
Direct Esterification with Acrylic Acid

Direct esterification is a widely used method for producing acrylate esters. The reaction between 2-phenoxyethanol and acrylic acid is an equilibrium-limited process that is typically catalyzed by a strong acid. To drive the reaction towards the product, water is continuously removed.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Phenoxyethyl Acrylate** via direct esterification.

A mixture of 2-phenoxyethanol, acrylic acid (in slight excess), a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), and a polymerization inhibitor (e.g., hydroquinone) in a suitable solvent for azeotropic distillation (e.g., toluene) is heated to reflux.^{[6][7]} The water formed during the reaction is removed using a Dean-Stark apparatus. The reaction progress is monitored until the theoretical amount of water is collected. After completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation. While specific yields for PEA via this method are not readily available in the literature, similar esterifications report high yields.^[8]


Reaction with Acryloyl Chloride

For a more rapid and irreversible reaction, 2-phenoxyethanol can be reacted with acryloyl chloride. This method avoids the need for water removal but requires a base to neutralize the hydrochloric acid byproduct.

To a cooled (ice bath) mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), and a polymerization inhibitor (cuprous chloride, 0.2 g) in benzene (50 ml), acryloyl chloride (5 g) is added slowly with stirring.^[9] The mixture is then allowed to stand at room temperature for 15 hours, followed by refluxing for 4 hours.^[9] After the reaction, the mixture is worked up to give a crude product (6.6 g).^[9] The pure **2-phenoxyethyl acrylate** is obtained by fractional distillation, yielding a fraction of 4.7 g.^[9] This corresponds to a yield of approximately 49% based on acryloyl chloride.

Transesterification

Transesterification involves the reaction of 2-phenoxyethanol with another acrylate ester, typically a more volatile one like methyl acrylate or ethyl acrylate, in the presence of a catalyst. This equilibrium reaction is driven to completion by removing the more volatile alcohol byproduct.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Phenoxyethyl Acrylate** via transesterification.

2-Phenoxyethanol is reacted with an excess of a low-boiling point alkyl acrylate (e.g., methyl acrylate) in the presence of a transesterification catalyst (e.g., an organotitanate or a basic catalyst) and a polymerization inhibitor. The reaction mixture is heated, and the low-boiling alcohol byproduct (e.g., methanol) is continuously removed by distillation.^{[10][11][12][13]} Once the reaction is complete, the excess alkyl acrylate is removed, and the **2-phenoxyethyl acrylate** is purified by vacuum distillation. Yields for transesterification reactions are generally high.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-phenoxyethanol and **2-phenoxyethyl acrylate**.

Table 1: Synthesis of 2-Phenoxyethanol

Synthetic Route	Reactants	Catalyst	Solvent	Temperature (°C)	Yield (%)	Reference
Williamson Ether Synthesis	Phenol, 2-Chloroethanol	Sodium Hydroxide	Water	100-110	98	[2] [3]
Reaction with Ethylene Carbonate	Phenol, Ethylene Carbonate	Na-mordenite	None	-	up to 97	[4] [5]

Table 2: Synthesis of **2-Phenoxyethyl Acrylate (PEA)**

Synthetic Route	Reactants	Catalyst/ Base	Solvent	Temperature (°C)	Yield (%)	Reference
Direct Esterification	2-Phenoxyethanol, Acrylic Acid	p-Toluenesulfonic Acid	Toluene	Reflux	High (not specified)	[6] [7]
Reaction with Acryloyl Chloride	2-Phenoxyethanol, Acryloyl Chloride	Sodium Carbonate	Benzene	RT then Reflux	~49	[9]
Transesterification	2-Phenoxyethanol, Alkyl Acrylate	Organotitanate/Base	None	-	High (not specified)	[10] [11] [12] [13]

Characterization of 2-Phenoxyethyl Acrylate

The identity and purity of the synthesized **2-phenoxyethyl acrylate** should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for **2-Phenoxyethyl Acrylate**

Property	Value	Reference
Molecular Formula	$C_{11}H_{12}O_3$	[14]
Molecular Weight	192.21 g/mol	[14] [15]
Appearance	Colorless liquid	[15]
Density	1.105 g/cm ³ at 20°C	[15]
Boiling Point	84 °C at 0.2 mm Hg	[9]
¹ H NMR ($CDCl_3$)	δ (ppm): 7.31-7.25 (m, 2H, Ar-H), 6.98-6.92 (m, 3H, Ar-H), 6.43 (dd, $J=17.3, 1.4$ Hz, 1H, =CH ₂), 6.15 (dd, $J=17.3, 10.4$ Hz, 1H, -CH=), 5.86 (dd, $J=10.4, 1.4$ Hz, 1H, =CH ₂), 4.45 (t, $J=4.8$ Hz, 2H, -OCH ₂ -), 4.19 (t, $J=4.8$ Hz, 2H, -OCH ₂ -)	[16] [17]
FTIR (neat)	ν (cm ⁻¹): ~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1725 (C=O, ester), ~1635 (C=C, acrylate), ~1600, 1495 (Ar C=C), ~1190 (C-O, ester), ~1245 (Ar-O-C)	[18] [19]

The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[\[20\]](#)[\[21\]](#)[\[22\]](#)

Safety Considerations

- Acrylates are known to be skin and respiratory irritants and sensitizers.[\[15\]](#) Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
- Polymerization: Acrylate monomers can undergo spontaneous and hazardous polymerization, which is often exothermic.[\[7\]](#) Polymerization inhibitors are essential during

synthesis and storage. Distillation should be performed with care, ensuring the presence of an inhibitor in the distillation pot.^[23]^[24]

- Reagents: Many of the reagents used, such as acryloyl chloride, strong acids, and organic solvents, are corrosive, toxic, and/or flammable. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis of **2-phenoxyethyl acrylate**. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 3. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 4. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 7. US2917538A - Process for the production of acrylic acid esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenoxyethyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]

- 11. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [biointerfaceresearch.com](#) [biointerfaceresearch.com]
- 13. [mdpi.com](#) [mdpi.com]
- 14. β -Phenoxyethyl acrylate [webbook.nist.gov]
- 15. [arkema.com](#) [arkema.com]
- 16. [spectratabase.com](#) [spectratabase.com]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [researchgate.net](#) [researchgate.net]
- 19. 2-Phenoxyethyl methacrylate | C12H14O3 | CID 66357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. [mdpi.com](#) [mdpi.com]
- 21. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [gcms.cz](#) [gcms.cz]
- 23. [researchgate.net](#) [researchgate.net]
- 24. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Synthesis of 2-Phenoxyethyl Acrylate Monomer: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585007#synthesis-of-2-phenoxyethyl-acrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com